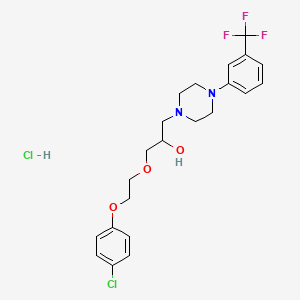
1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C22H27Cl2F3N2O3 and its molecular weight is 495.36. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(4-Chlorophenoxy)ethoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex organic compound with potential pharmaceutical applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C23H28ClF3N2O2
- Molecular Weight : 495.4 g/mol
- CAS Number : 1216603-95-0
The compound exhibits a multifaceted mechanism of action primarily through its interaction with various neurotransmitter receptors, particularly those associated with the central nervous system (CNS). Its structure suggests potential activity as an antagonist or modulator at serotonin and dopamine receptors, which are crucial in regulating mood, cognition, and motor functions.
Anticonvulsant Activity
Recent studies have indicated that compounds similar to this compound show significant anticonvulsant properties. For instance, derivatives containing piperazine moieties have been evaluated for their efficacy in animal models of epilepsy. The results suggest that these compounds can protect against seizures induced by maximal electroshock (MES) tests at varying doses:
| Compound | Dose (mg/kg) | MES Protection |
|---|---|---|
| Compound A | 100 | Yes |
| Compound B | 300 | Yes |
| Compound C | 100 | No |
The highest anticonvulsant activity was observed in compounds with trifluoromethyl substitutions, indicating that such modifications enhance efficacy against seizures .
Inhibition of Phospholipase A2
Another significant aspect of the biological activity of this compound is its potential inhibition of lysosomal phospholipase A2 (PLA2G15). This inhibition is associated with drug-induced phospholipidosis, a condition characterized by the accumulation of phospholipids within lysosomes. The compound's ability to inhibit PLA2G15 may predict its potential for causing phospholipidosis, which has implications for drug safety and efficacy .
Case Studies
- Anticonvulsant Efficacy : In a study evaluating various piperazine derivatives, it was found that compounds similar to the target compound exhibited varying degrees of protection against MES seizures. The structure-activity relationship (SAR) analysis revealed that lipophilicity significantly influenced the anticonvulsant activity, with more lipophilic compounds showing delayed but prolonged effects .
- Pharmacokinetics : Research indicates that the pharmacokinetic profile of similar compounds suggests good CNS penetration due to their lipophilic nature. This characteristic is critical for their effectiveness in treating neurological disorders .
特性
IUPAC Name |
1-[2-(4-chlorophenoxy)ethoxy]-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClF3N2O3.ClH/c23-18-4-6-21(7-5-18)31-13-12-30-16-20(29)15-27-8-10-28(11-9-27)19-3-1-2-17(14-19)22(24,25)26;/h1-7,14,20,29H,8-13,15-16H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDOAWODSCWMYBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COCCOC2=CC=C(C=C2)Cl)O)C3=CC=CC(=C3)C(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27Cl2F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














